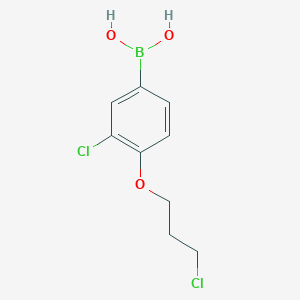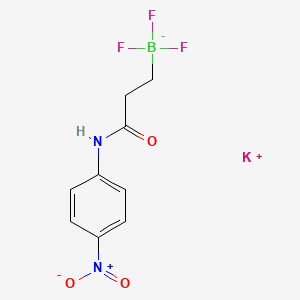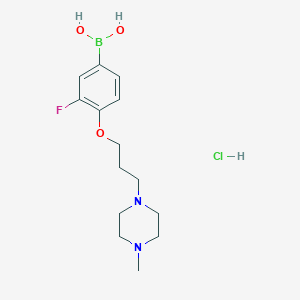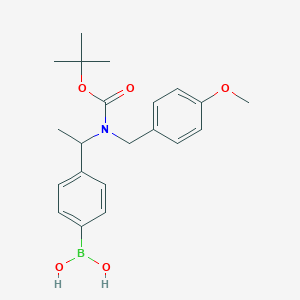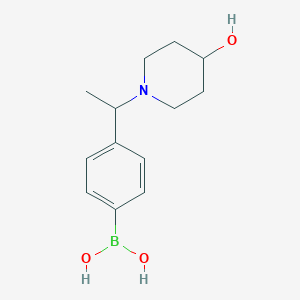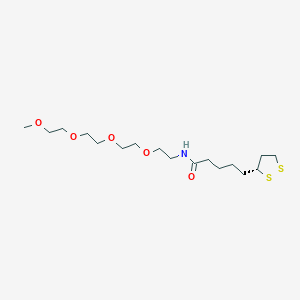
(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide
Overview
Description
®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is a synthetic compound that belongs to the class of lipoamides. Lipoamides are derivatives of lipoic acid, which is a naturally occurring compound involved in various biochemical processes. This specific compound is characterized by the presence of a tetraoxatridecyl chain, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the lipoic acid derivative and the tetraoxatridecylamine.
Coupling Reaction: The lipoic acid derivative is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: The activated lipoic acid derivative is then reacted with tetraoxatridecylamine under mild conditions to form the desired lipoamide.
Industrial Production Methods
In an industrial setting, the production of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide can undergo various chemical reactions, including:
Oxidation: The lipoamide moiety can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized lipoamide derivatives, reduced thiol forms, and substituted amide compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in enzyme function and metabolic pathways.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide involves:
Molecular Targets: Interacting with enzymes that contain thiol groups, such as lipoamide dehydrogenase.
Pathways: Participating in redox reactions and influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Alpha-Lipoic Acid: A naturally occurring compound with antioxidant properties.
N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide: A similar compound without the ®-configuration.
Lipoamide Derivatives: Various synthetic derivatives with different alkyl chains.
Uniqueness
®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is unique due to its specific ®-configuration and the presence of the tetraoxatridecyl chain, which may impart distinct biochemical and physicochemical properties.
Properties
IUPAC Name |
5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOKZPCLVOHRAR-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCCCC1CCSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


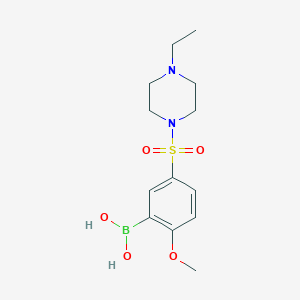




![Potassium [4-(diphenylamino)phenyl]trifluoroboranuide](/img/structure/B1409302.png)
